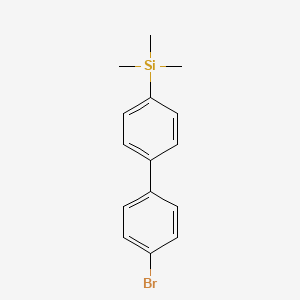
4-Bromo-4'-(Trimethylsilyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl is an organic compound characterized by a biphenyl core structure with a bromine atom and a trimethylsilyl group attached to the 4 and 4' positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl typically involves the following steps:
Bromination: The starting material, biphenyl, undergoes bromination to introduce a bromine atom at the 4 position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Trimethylsilylation: The brominated biphenyl is then treated with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (Et3N) to introduce the trimethylsilyl group at the 4' position.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Various nucleophiles and bases can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: Biphenyl derivatives without the bromine atom.
Substitution: Hydroxylated or aminated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes.
Industry: The compound is used in the production of advanced materials and electronic devices.
Wirkmechanismus
The mechanism by which 4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and trimethylsilyl group can influence the compound's reactivity and binding affinity to biological targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl is unique compared to other similar compounds due to its specific structural features. Some similar compounds include:
4-Bromo-4'-(methyl)-1,1'-Biphenyl: Similar structure but with a methyl group instead of trimethylsilyl.
4-Bromo-4'-(phenyl)-1,1'-Biphenyl: Contains a phenyl group at the 4' position.
4-Bromo-4'-(ethyl)-1,1'-Biphenyl: Contains an ethyl group at the 4' position.
Eigenschaften
Molekularformel |
C15H17BrSi |
|---|---|
Molekulargewicht |
305.28 g/mol |
IUPAC-Name |
[4-(4-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-10-6-13(7-11-15)12-4-8-14(16)9-5-12/h4-11H,1-3H3 |
InChI-Schlüssel |
OKDMLHQNALAUGX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















